3-Ethylaminophenylboronic acid
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Overview
Description
3-Ethylaminophenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its applications in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylaminophenylboronic acid typically involves the reaction of 3-bromoaniline with triethylborane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 60-80°C .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylaminophenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into boronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products: The major products formed from these reactions include various boronic esters, boronic acid derivatives, and substituted phenylboronic acids .
Scientific Research Applications
3-Ethylaminophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It serves as a molecular probe for detecting diols in biological systems.
Medicine: The compound is investigated for its potential as an enzyme inhibitor, particularly for serine proteases.
Industry: It is utilized in the development of advanced materials, including polymers and sensors .
Mechanism of Action
The mechanism of action of 3-Ethylaminophenylboronic acid involves its interaction with diols and other nucleophiles. The boron atom in the compound forms reversible covalent bonds with diols, which is the basis for its use in sensing and separation technologies. This interaction is pH-dependent, allowing for controlled binding and release of target molecules .
Comparison with Similar Compounds
- 3-Methacrylamidophenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: Compared to these similar compounds, 3-Ethylaminophenylboronic acid is unique due to its ethylamino group, which enhances its reactivity and binding affinity with certain substrates. This makes it particularly useful in applications requiring high specificity and sensitivity .
Properties
IUPAC Name |
[3-(ethylamino)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-2-10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEXHZJCEDVHMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441340 |
Source
|
Record name | 3-ETHYLAMINOPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267660-71-9 |
Source
|
Record name | 3-ETHYLAMINOPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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